molecular formula C8H6ClN3O2 B2901862 3-chloro-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine CAS No. 1693922-47-2

3-chloro-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine

Cat. No.: B2901862
CAS No.: 1693922-47-2
M. Wt: 211.61
InChI Key: ZRFYHWIRYMDRGO-UHFFFAOYSA-N
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Description

The compound “3-chloro-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a chlorine atom at the 3-position, a nitro group at the 5-position, and an amine group at the 2-position that is further substituted with a prop-2-yn-1-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, which is aromatic and planar. The electronegative nitrogen, chlorine, and oxygen atoms in the molecule would create regions of high electron density, which could be involved in various chemical reactions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitro group could be reduced to an amino group, and the chlorine atom could be displaced in a nucleophilic substitution reaction. The alkyne group could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the electronegative chlorine atom could increase its solubility in polar solvents. The compound might also exhibit strong absorption in the UV-visible region due to the presence of the conjugated system in the pyridine ring .

Future Directions

Further studies could be conducted to synthesize this compound and investigate its properties and potential applications. It could be interesting to explore its biological activity, given the presence of functional groups that are often found in biologically active compounds .

Properties

IUPAC Name

3-chloro-5-nitro-N-prop-2-ynylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-2-3-10-8-7(9)4-6(5-11-8)12(13)14/h1,4-5H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFYHWIRYMDRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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